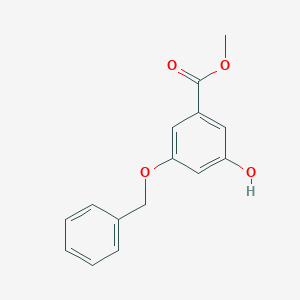

Methyl 3-(benzyloxy)-5-hydroxybenzoate

Übersicht

Beschreibung

Synthesis Analysis

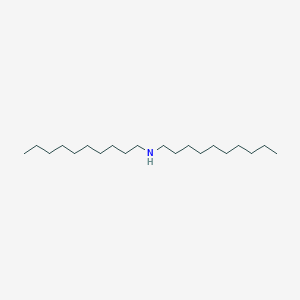

The synthesis of related compounds involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions. This method has been applied for synthesizing dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, indicating a potential pathway for the synthesis of methyl 3-(benzyloxy)-5-hydroxybenzoate or similar compounds (Gabriele et al., 2006).

Molecular Structure Analysis

Quantum chemical computations have been used to investigate the molecular structure, vibrational frequencies, electronic absorption maximum wavelengths, HOMO–LUMO, molecular electrostatic potential (MEP), and other properties of similar compounds. These studies are crucial for understanding the electronic behavior and stability of methyl 3-(benzyloxy)-5-hydroxybenzoate (Gökce et al., 2014).

Chemical Reactions and Properties

Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods. These studies provide insights into the reactivity and functional group transformations relevant to methyl 3-(benzyloxy)-5-hydroxybenzoate and its derivatives (Tang et al., 2015).

Physical Properties Analysis

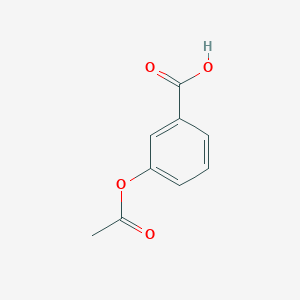

The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like methyl 3-(benzyloxy)-5-hydroxybenzoate (Ebersbach et al., 2022).

Wissenschaftliche Forschungsanwendungen

-

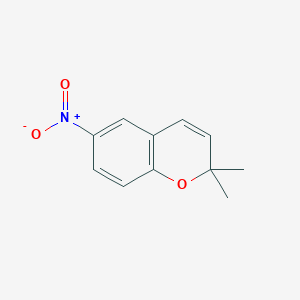

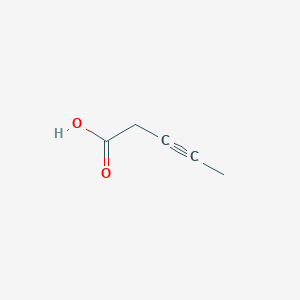

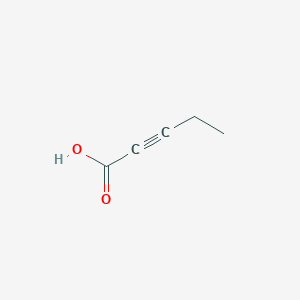

Synthesis of Chromane Derivatives

- Field : Pharmaceutical Sciences

- Application : This compound is used in the synthesis of chromane derivatives, which are being studied as inhibitors of the salicylate synthase from M. tuberculosis .

- Method : The compound was used in the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. The molecular structure of the resulting compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

- Results : An unexpected compound was isolated from the cyclization process. This new compound was then used in subsequent steps to yield a new product .

-

Synthesis of Cytotoxic Cyclodepsipeptide Onchidin

- Field : Biochemistry

- Application : (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin, which shows moderate cytotoxic activity, was synthesized .

- Method : The key stereoselective synthesis of beta-amino acid derivatives was achieved by the Arndt-Eistert homologation reaction .

- Results : The synthesis was successful, resulting in a fragment of the cytotoxic cyclodepsipeptide onchidin .

-

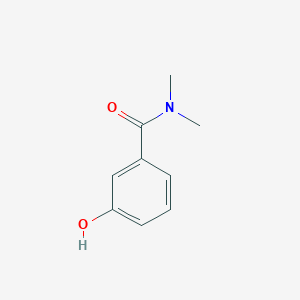

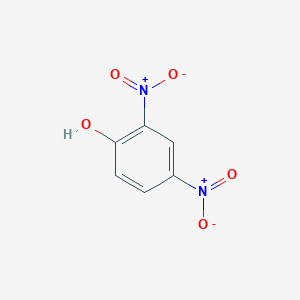

Synthesis of Transition Metal Complexes

- Field : Inorganic Chemistry

- Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .

- Method : The compound was used in the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The resulting complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal (II) complexes showed high potency as antioxidants and were more efficient in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range . The complexes also showed antimicrobial activities against four bacterial strains and two fungal strains .

-

Synthesis of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate .

- Method : The specific method of synthesis is not provided in the source .

- Results : The synthesis was successful, resulting in Methyl 3-([(benzyloxy)carbonyl]amino)propanoate .

-

Synthesis of Transition Metal Complexes

- Field : Inorganic Chemistry

- Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4- (benzyloxy)-2-hydroxybenzaldehyde .

- Method : The compound was used in the condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The resulting complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal (II) complexes showed high potency as antioxidants and were more efficient in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range . The complexes also showed antimicrobial activities against four bacterial strains and two fungal strains .

-

Synthesis of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate .

- Method : The specific method of synthesis is not provided in the source .

- Results : The synthesis was successful, resulting in Methyl 3-([(benzyloxy)carbonyl]amino)propanoate .

Eigenschaften

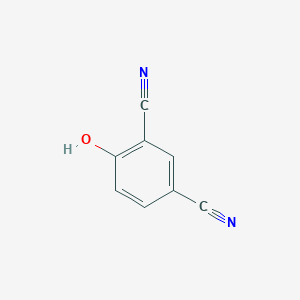

IUPAC Name |

methyl 3-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPIXQLSJXBHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428678 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)-5-hydroxybenzoate | |

CAS RN |

54915-31-0 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

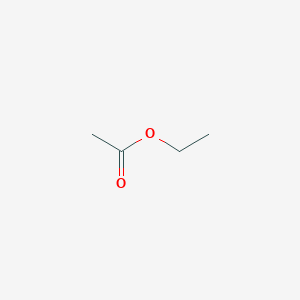

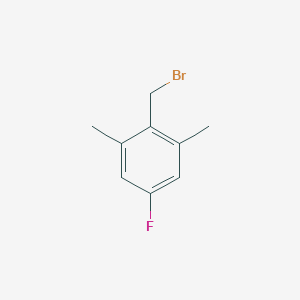

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.